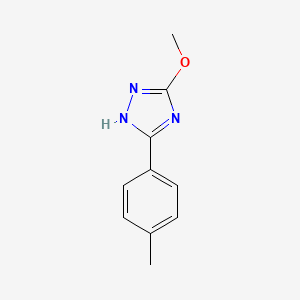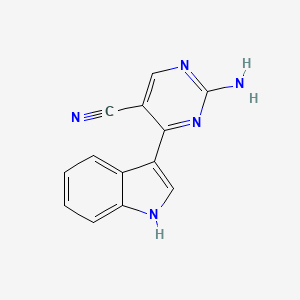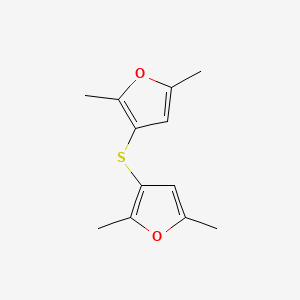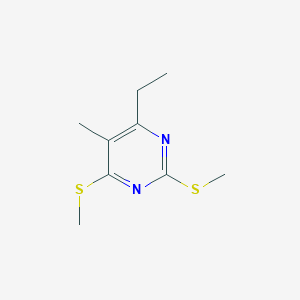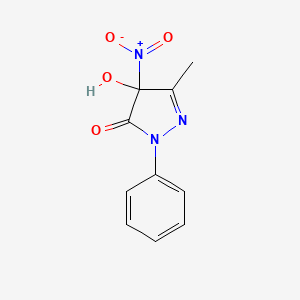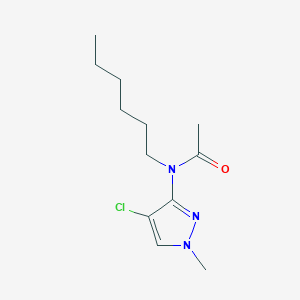
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group, a methoxyquinoline moiety, and an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Intermediate: The synthesis begins with the preparation of 6-methoxyquinolin-8-amine. This can be achieved through the nitration of 6-methoxyquinoline, followed by reduction of the nitro group to an amine.
Introduction of the Pentyl Chain: The quinoline intermediate is then reacted with a suitable pentyl halide under basic conditions to introduce the pentyl chain.
Formation of the Trifluoroacetamide: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to form the trifluoroacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted trifluoromethyl derivatives.
科学的研究の応用
2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimalarial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide
- 2,2,2-Trifluoro-N-(4-aminophenyl)acetamide
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)acetamide is unique due to the presence of the methoxyquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
88755-75-3 |
|---|---|
分子式 |
C17H20F3N3O2 |
分子量 |
355.35 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide |
InChI |
InChI=1S/C17H20F3N3O2/c1-11(5-3-8-22-16(24)17(18,19)20)23-14-10-13(25-2)9-12-6-4-7-21-15(12)14/h4,6-7,9-11,23H,3,5,8H2,1-2H3,(H,22,24) |
InChIキー |
IQHSTPXPRLTCDX-UHFFFAOYSA-N |
正規SMILES |
CC(CCCNC(=O)C(F)(F)F)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


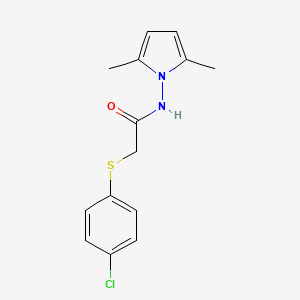

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
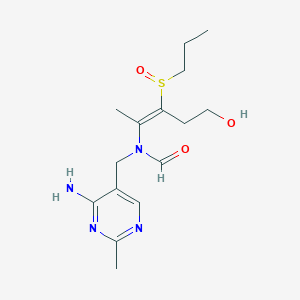
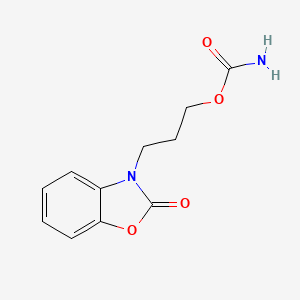

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
